8-Hydroxy-7-methylguanine is classified as a modified nucleobase. It is primarily derived from the oxidative metabolism of 7-methylguanine, which itself is produced by the methylation of guanine at the N7 position. This modification can occur due to exposure to environmental mutagens or as a byproduct of normal metabolic processes. The compound is also recognized for its role in DNA damage and repair mechanisms, particularly in the context of oxidative stress and its implications in carcinogenesis .
The synthesis of 8-hydroxy-7-methylguanine can be achieved through various chemical methods. One notable pathway involves the oxidation of 7-methylguanine using xanthine oxidase, an enzyme that catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid while generating reactive oxygen species that can modify nucleobases .
The molecular structure of 8-hydroxy-7-methylguanine is characterized by a fused bicyclic system consisting of a purine ring structure with a hydroxyl group (-OH) at the C8 position and a methyl group (-CH₃) at the N7 position.
This structural modification can affect the compound's stability and interactions with DNA repair enzymes.
8-Hydroxy-7-methylguanine participates in various chemical reactions, primarily involving its role as a substrate for DNA repair enzymes and its interactions with other biomolecules.
The mechanism of action for 8-hydroxy-7-methylguanine primarily revolves around its role in DNA damage response pathways.
Studies have shown that this compound interacts specifically with active sites on enzymes, which may alter their activity and influence cellular repair mechanisms .
The physical and chemical properties of 8-hydroxy-7-methylguanine are crucial for understanding its behavior in biological systems.
The scientific applications of 8-hydroxy-7-methylguanine extend across various fields including molecular biology, pharmacology, and toxicology.
8-Hydroxy-7-methylguanine (8h7mGua) is an oxopurine derivative characterized by a methyl group at the N7 position and a hydroxyl group at the C8 position of the guanine base. This modification generates a unique planar molecular structure with specific hydrogen-bonding capabilities. The compound exhibits positional isomerism relative to other methylated guanines, such as O⁶-methylguanine or N¹-methylguanine, which differ in the site of methylation. Critically, methylation at N7 alters the electron distribution of the purine ring system, reducing electron density at N9 and preventing glycosidic bond formation. Consequently, 8h7mGua exists exclusively as a free base and is not incorporated into nucleotides or nucleic acids, distinguishing it from canonical nucleobases [8] [9]. Its identification relies on advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry, which confirm the substitution pattern and molecular geometry [3] [7].
Table 1: Molecular Characteristics of 8-Hydroxy-7-Methylguanine
Property | Value | |
---|---|---|
Molecular Formula | C₆H₇N₅O₂ | |
Average Mass | 181.152 Da | |
Net Charge (pH 7) | 0 | |
IUPAC Name | 2-Amino-7-methyl-7,9-dihydro-3H-purine-6,8-dione | |
SMILES | Cn1c2c([nH]c(N)nc2=O)[nH]c1=O | [7] |
Computational studies indicate the 7H-6,8-dione tautomer forms the most stable configuration, facilitated by intramolecular hydrogen bonding. The compound demonstrates moderate stability in neutral buffers but undergoes degradation under strong acidic or alkaline conditions. Demethylation or oxidation can occur at high temperatures or in the presence of reactive oxygen species [4] [9].
8h7mGua shares structural motifs with several biologically significant purines but exhibits distinct functional properties:
vs. 8-Hydroxyguanosine (8-OHdG): While both feature C8 hydroxylation, 8-OHdG is a ribonucleoside derivative incorporated into RNA, where it acts as an oxidative stress biomarker and induces G→T transversions during replication. In contrast, 8h7mGua is exclusively a free base metabolite lacking direct nucleic acid incorporation. Its biological significance stems from enzyme inhibition rather than mutagenicity [5] [9].
vs. 7-Methylguanine (7mGua): 8h7mGua is a direct metabolic derivative of 7mGua, formed via xanthine oxidase-mediated oxidation [9]. The C8 hydroxylation enhances 8h7mGua’s PARP1 inhibitory potency approximately 4-fold compared to 7mGua (IC₅₀ values averaged across NAD⁺ concentrations). This increase is attributed to an additional hydrogen bond between the C8 hydroxyl and Glu988 in the PARP1 catalytic domain, improving active-site binding affinity [4].
vs. Guanine: The N7-methylation and C8-hydroxylation disrupt canonical Watson-Crick base pairing, abolishing guanine’s capacity for hydrogen bonding with cytosine. Unlike guanine, 8h7mGua does not serve as a substrate for DNA or RNA polymerases [8] [9].
Table 2: Comparative Analysis of 8-Hydroxy-7-Methylguanine and Related Purines
Property | 8-Hydroxy-7-methylguanine | 8-Hydroxy-2'-deoxyguanosine (8-OHdG) | 7-Methylguanine | |
---|---|---|---|---|
Structure Type | Free base | Deoxynucleoside | Free base | |
Nucleic Acid Role | Non-incorporable metabolite | Mutagenic adduct in DNA | Non-incorporable metabolite | |
Key Enzymatic Targets | PARP1, DNA repair enzymes | DNA polymerases, repair complexes | PARP1, TGT | |
Mutagenic Potential | Not mutagenic | High (G→T transversions) | Not mutagenic | [4] [5] [9] |
Biochemical Relevance: The primary significance of 8h7mGua lies in its potent inhibition of poly(ADP-ribose) polymerase 1 (PARP1), a DNA repair enzyme. Molecular dynamics simulations confirm that the C8 hydroxyl group stabilizes 8h7mGua within PARP1’s NAD⁺-binding pocket through interactions with Glu988, which are absent in 7mGua binding. This interaction suppresses PARP1’s catalytic activity, disrupting DNA repair pathways in cancerous cells [4]. Unlike synthetic PARP inhibitors (e.g., olaparib), 8h7mGua is a natural metabolite with potential selectivity advantages, though its therapeutic applications remain under investigation [9].
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